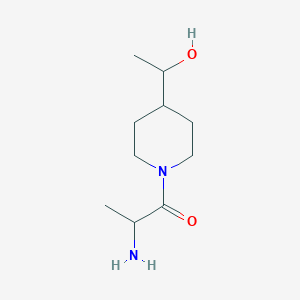
Cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide” would be expected to contain a cyclopropane ring, a sulfonic acid group, and an amide group, with a 3-bromo-5-methylphenyl moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors that could influence these properties include its molecular weight, polarity, solubility, melting point, boiling point, and reactivity .
Wissenschaftliche Forschungsanwendungen
1. Catalytic Applications in Organic Synthesis
Cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide and its derivatives have been explored for their catalytic applications in various organic syntheses. For example, Brønsted acid-catalyzed imine amidation has been achieved using simple Brønsted acids (phenyl phosphinic acid and trifluoromethanesulfonimide), showcasing the potential of such compounds as effective catalysts for producing protected aminal products with high yields and enantioselectivities (Rowland et al., 2005). Similarly, β-cyclodextrin-butane sulfonic acid has been reported as an efficient catalyst for the solvent-free synthesis of 1-amidoalkyl-2-naphthols, highlighting the versatility of cyclopropanesulfonic acid derivatives in catalyzing multicomponent condensation reactions (Gong et al., 2015).
2. Applications in Medicinal Chemistry
Cyclopropanesulfonic acid derivatives also find applications in medicinal chemistry. For instance, the synthesis of bile acids with a cyclopropane-containing side chain, such as 3 alpha,7 beta-dihydroxy-22,23-methylene-5 beta-cholan-24-oic acid (2-sulfoethyl)amide, has been described. These cyclopropylogs show resistance to degradation by intestinal bacteria due to the presence of a cyclopropyl ring adjacent to the amide bond, which is a valuable property in drug development (Pellicciari et al., 1985).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-bromo-5-methylphenyl)cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-7-4-8(11)6-9(5-7)12-15(13,14)10-2-3-10/h4-6,10,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPINKSRGAZLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NS(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1474586.png)






![N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1474598.png)
